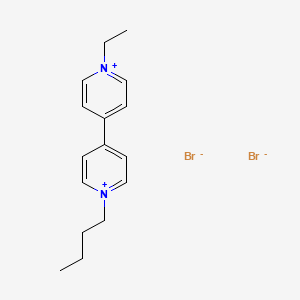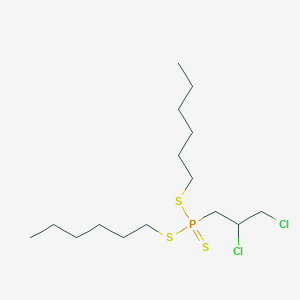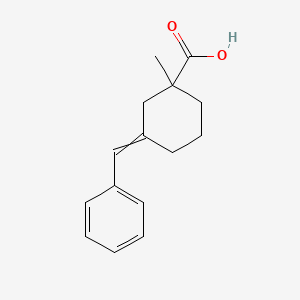
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a benzylidene group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-1-methylcyclohexane-1-carboxylic acid typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, benzaldehyde and 1-methylcyclohexane-1-carboxylic acid are used as starting materials. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed to facilitate the condensation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory preparation but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and efficient separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 3-Benzylidene-1-methylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The benzylidene group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-cyclohexanecarboxylic acid: Similar structure but lacks the benzylidene group.
1-Methylcyclohexane-1-carboxylic acid: Similar structure but lacks the benzylidene group.
Uniqueness
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid is unique due to the presence of both the benzylidene and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
62701-55-7 |
|---|---|
Formule moléculaire |
C15H18O2 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
3-benzylidene-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c1-15(14(16)17)9-5-8-13(11-15)10-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,16,17) |
Clé InChI |
UJCZIQVMXDTKRM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(=CC2=CC=CC=C2)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
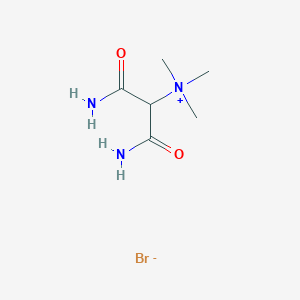
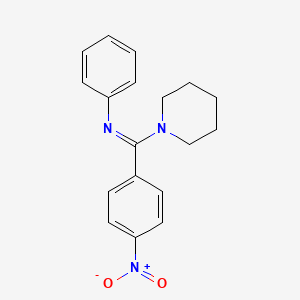
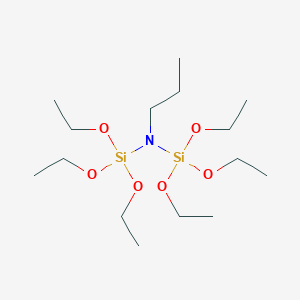

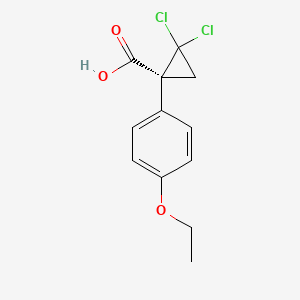



![N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine](/img/structure/B14511258.png)


